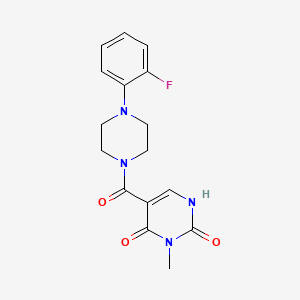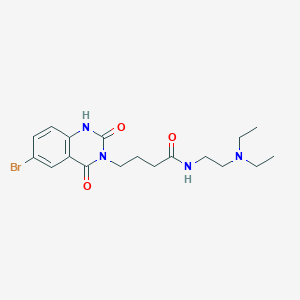
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide is a quinazoline derivative, characterized by its distinct molecular structure, which includes a bromine atom at the 6th position. This compound is of interest due to its potential biological and medicinal properties, making it a subject of various scientific research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide involves several key steps:
Formation of the quinazolinone core: : This typically involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazolinone ring system.
Bromination: : Introducing the bromine atom at the 6th position using a brominating agent like N-bromosuccinimide (NBS).
Amide bond formation: : The butanamide chain is introduced through coupling reactions involving 3-aminobutyric acid derivatives and the quinazolinone core.
Introduction of the diethylaminoethyl side chain: : This final step typically requires the use of diethylaminoethyl chloride or similar reagents under appropriate conditions.
Industrial Production Methods: Scaling up the production involves:
Optimizing reaction conditions: to improve yields and purity.
Using efficient purification techniques: such as recrystallization and chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the diethylamino group.
Reduction: : The carbonyl groups may be reduced under suitable conditions.
Substitution: : The bromine atom can be substituted by other nucleophiles, making it a versatile intermediate.
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or organometallic reagents.
Major Products: The major products depend on the specific reaction conditions and reagents used. For instance, oxidation could lead to amide formation, while substitution can produce a wide range of analogs with different functional groups.
Scientific Research Applications
Chemistry: : As a versatile intermediate in organic synthesis for creating diverse analogs.
Biology: : Studied for its potential as a pharmacophore in drug design.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Used in the development of novel materials and catalytic systems.
Mechanism of Action
The precise mechanism of action depends on the context of its application:
Biological Activity: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity.
Molecular Targets: : It could target pathways involving kinases, proteases, or other regulatory proteins.
Pathways Involved: : Often, it might interfere with signaling pathways critical to disease progression, such as the MAPK/ERK pathway in cancer.
Comparison with Similar Compounds
Similar Compounds:
4-(6-chloro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : A chlorine-substituted analog, which could have different reactivity and biological activity.
4-(6-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : Substituted with a methyl group, possibly affecting its chemical properties and biological interactions.
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : The fluorine atom might impart unique characteristics, influencing its pharmacokinetics and dynamics.
Uniqueness: The presence of the bromine atom and the diethylaminoethyl side chain might provide unique binding affinities and selectivity towards specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(diethylamino)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN4O3/c1-3-22(4-2)11-9-20-16(24)6-5-10-23-17(25)14-12-13(19)7-8-15(14)21-18(23)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZTMJQKLMEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)
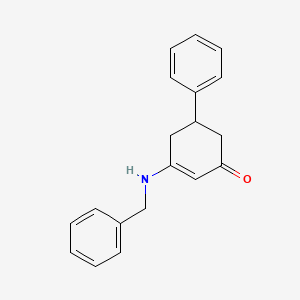
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)
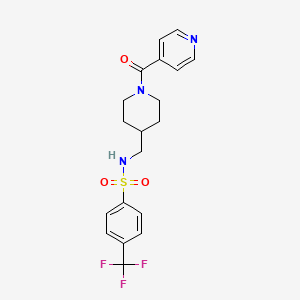
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2489265.png)
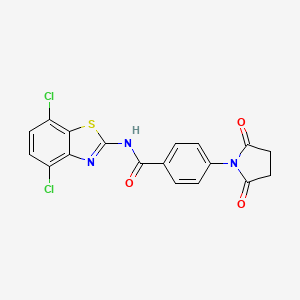
![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)
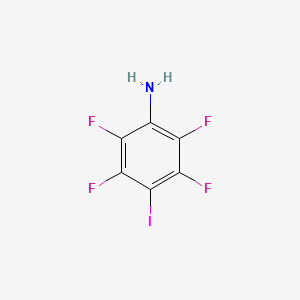
![2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2489277.png)
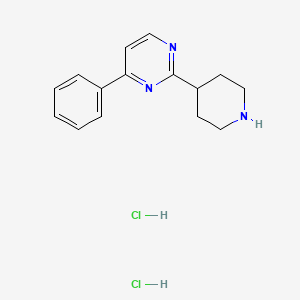
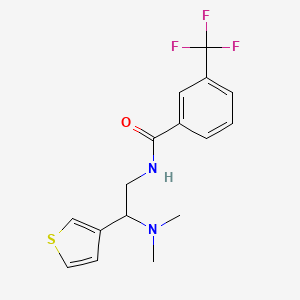
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)
